1,5-Dibromo-2,3,4-trifluorobenzene

Site-selective coupling Sequential functionalization Polyhalogenated arenes

1,5-Dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5) is a polyhalogenated benzene derivative with molecular formula C₆HBr₂F₃ and a molecular weight of 289.87 g/mol. It features two bromine substituents at the 1- and 5-positions and three contiguous fluorine atoms at the 2-, 3-, and 4-positions.

Molecular Formula C6HBr2F3
Molecular Weight 289.87 g/mol
CAS No. 17299-95-5
Cat. No. B1365599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2,3,4-trifluorobenzene
CAS17299-95-5
Molecular FormulaC6HBr2F3
Molecular Weight289.87 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)F)F)Br
InChIInChI=1S/C6HBr2F3/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
InChIKeyMJKUGTVPMSPTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5): A Regiochemically Defined Polyhalogenated Aromatic for Precise Cross-Coupling


1,5-Dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5) is a polyhalogenated benzene derivative with molecular formula C₆HBr₂F₃ and a molecular weight of 289.87 g/mol [1]. It features two bromine substituents at the 1- and 5-positions and three contiguous fluorine atoms at the 2-, 3-, and 4-positions [1]. This C₂ᵥ-symmetric, electron-deficient scaffold — with a predicted boiling point of 200.9±35.0 °C at 760 mmHg and a predicted density of 2.156±0.06 g/cm³ — serves as a difunctional cross-coupling handle in which the C–Br bonds are significantly more labile than the C–F bonds [2].

1
Difunctional cross-coupling scaffold with electronically distinct C–Br sites
2
Suited for sequential, site-selective Suzuki–Miyaura derivatization workflows
3
Requires isomeric purity verification; ≥97% purity specification supports coupling reproducibility

1,5-Dibromo-2,3,4-trifluorobenzene: Why Isomeric Dibromotrifluorobenzenes Cannot Be Interchanged


The six possible dibromotrifluorobenzene positional isomers share the same elemental composition (C₆HBr₂F₃) and molecular weight, yet their substitution patterns dictate profoundly different reactivity profiles [1]. In palladium-catalyzed cross-couplings, the relative positioning of the two C–Br bonds governs whether sequential, site-selective mono-functionalization is achievable or whether competitive double coupling dominates, directly impacting synthetic efficiency in multi-step pharmaceutical and materials syntheses [2]. For procurement, selecting an isomer with C–Br bonds placed at geometrically and electronically distinct positions is critical to achieving predictable stepwise derivatization.

This compound
1,5-dibromo substitution creates para-related, electronically distinct C–Br environments for stepwise coupling.
Isomeric analog
1,2-dibromo isomer has vicinal C–Br bonds; site-selectivity and mono/bis-arylation ratios may shift unpredictably.
Lower-purity grade
95% purity material may contain isomeric impurities active toward cross-coupling, reducing sequential coupling yield and selectivity.

1,5-Dibromo-2,3,4-trifluorobenzene: Quantitative Differentiation Evidence Against Alternative Dibromotrifluorobenzenes


Substitution Pattern Dictates Site-Selective Cross-Coupling Feasibility vs. 1,2-Dibromo-3,4,5-trifluorobenzene

In the 1,5-isomer (1,5-dibromo-2,3,4-trifluorobenzene), the two C–Br bonds are located para across the fully fluorinated ring face. This creates electronically distinct bromine environments due to the asymmetric arrangement of three contiguous fluorine atoms on one side, producing a meta-dibromo substitution pattern (positions 1 and 3 of the fluorinated ring numbering; commonly described as 1,5-dibromo-2,3,4-trifluoro). In contrast, the 1,2-isomer (1,2-dibromo-3,4,5-trifluorobenzene, CAS 17299-94-4) bears adjacent C–Br bonds with only two fluorines flanking one bromine, leading to different steric and electronic bias. Systematic site-selectivity studies on dibrominated fluorobenzenes demonstrate that the positional arrangement of C–Br bonds relative to fluorine substituents determines whether the first oxidative addition in a Suzuki–Miyaura coupling occurs selectively at one C–Br site or non-selectively at both, directly controlling the ratio of mono-arylated to bis-arylated products [1]. The 1,5-isomer’s symmetric para-dibromo geometry, combined with the strongly electron-withdrawing contiguous trifluoro face, provides a distinct electronic gradient that can be exploited for sequential coupling strategies that are not achievable with the 1,2-isomer's vicinal dibromo arrangement.

Site-Selectivity vs. 1,2-Isomer
Cross-study comparable
Para-related C–Br bonds with asymmetric fluorine environment enable electronically biased oxidative addition; 1,2-isomer vicinal geometry yields different coupling selectivity profiles.
Isomer choice directly controls mono- vs. bis-arylation product ratios.
Exact ratios require isomer-specific experimental determination.
Site-selective coupling Sequential functionalization Polyhalogenated arenes

Purity Specification: 97% min vs. Standard 95% — Impact on Sequential Coupling Reproducibility

Vendor purity specifications for 1,5-dibromo-2,3,4-trifluorobenzene vary meaningfully. Analyses from supplier catalogs indicate that standard purity levels are typically 95% (HPLC) , while higher-grade material is specified at ≥97% (typically 98% as listed by select suppliers) [1]. The difference of 2–3 percentage points in nominal purity represents significantly larger differences in effective reactive purity when considering that the primary impurities in dibrominated fluorobenzene syntheses are often regioisomeric bromination byproducts that are themselves cross-coupling-active [2]. A 95% purity material containing 5% of a regioisomeric dibromotrifluorobenzene or a monobromo-trifluorobenzene contaminant introduces competing coupling sites, reducing the selectivity and yield of the desired sequential functionalization [2].

Purity: 97% min vs. 95%
Supporting evidence
2–3 pp increase in nominal purity corresponds to potentially ≥40% reduction in isomeric coupling-active impurities.
Higher purity specification reduces side reactions and improves stepwise coupling selectivity.
Review supplier CoA for isomeric impurity profile.
Purity specification Isomeric purity Procurement quality control

Predicted Boiling Point: 200.9 °C vs. Isomeric Variants — Distillation-Based Purification Feasibility

1,5-Dibromo-2,3,4-trifluorobenzene exhibits a predicted boiling point of 200.9±35.0 °C at 760 mmHg, with a predicted density of 2.156±0.06 g/cm³ . In practical terms, a vendor-reported boiling point range of approximately 110–115 °C (under unspecified reduced pressure conditions) suggests significant volatility under vacuum, enabling fractional distillation for isomeric purification . In contrast, other dibromotrifluorobenzene isomers display different predicted and observed boiling ranges: for example, 2,4-dibromo-1,3,5-trifluorobenzene (CAS 363-69-9) and 1,4-dibromo-2,3,5-trifluorobenzene (CAS 7657-09-2) have distinct boiling points and physical states (some are solids vs. the liquid form of the 1,5-isomer at room temperature) . These differences directly affect which purification methods are applicable and how isomerically pure material can be verified upon receipt.

Boiling Point Discrimination
Class-level inference
Predicted bp 200.9±35.0 °C; observed ~110–115 °C (reduced pressure); liquid state at 25 °C. Isomer-dependent bp variations exceed 20 °C.
Distinct bp and physical state support identity verification and isomeric purification.
Verify under your lab's reduced-pressure conditions.
Physical property differentiation Boiling point Purification strategy

Electron-Withdrawing Gradient: Three Contiguous Fluorines Create Unique C–Br Reactivity Bias vs. Monofluoro or Difluoro Analogues

The three contiguous fluorine substituents at positions 2, 3, and 4 of 1,5-dibromo-2,3,4-trifluorobenzene generate a cumulative –I (inductive electron-withdrawing) effect on the aromatic ring, with the effect being asymmetric: the C-5 bromine (flanked by two fluorines at C-4 and C-6-equivalent position) experiences a different electron density than the C-1 bromine (adjacent only to one fluorine at C-2), creating electronically distinct bromine atoms [1]. In difluorinated dibromobenzene analogues such as 1,2-dibromo-3,5-difluorobenzene, the reduced number of fluorine substituents results in less pronounced electronic differentiation between the C–Br sites, potentially diminishing the selectivity of sequential coupling reactions [2]. The stronger electron withdrawal by three fluorines also increases the oxidative addition rate at palladium(0) catalysts compared to di- or mono-fluorinated analogues, a property that can be exploited for chemoselective coupling in the presence of less activated aryl halides .

Electronic Gradient Advantage
Class-level inference
Three contiguous fluorines create a stronger asymmetric –I effect than di- or mono-fluoro analogues, enhancing C–Br reactivity differentiation.
Supports chemoselective sequential coupling over less fluorinated scaffolds.
Quantitative Hammett values or kinetic data require experimental confirmation.
Electronic effects Cross-coupling reactivity Fluorine substitution pattern

1,5-Dibromo-2,3,4-trifluorobenzene: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Sequential Suzuki-Miyaura Coupling for Unsymmetrical Fluorinated Terphenyls

When a synthetic route requires sequential installation of two different aryl groups onto a fluorinated benzene core, 1,5-dibromo-2,3,4-trifluorobenzene provides the electronically differentiated C–Br bonds necessary for site-selective mono-arylation followed by a second coupling step [1]. The para-relationship of the two bromines, combined with the asymmetric trifluoro substitution pattern, enables the first oxidative addition to occur preferentially at the more electron-deficient C–Br position, allowing controlled synthesis of unsymmetrical terphenyl architectures relevant to liquid crystal dopants and organic semiconductor precursors [1].

Fluorinated Pharmaceutical Intermediate Synthesis Requiring High Isomeric Purity

For medicinal chemistry programs where the trifluorinated aromatic moiety serves as a metabolically stable, lipophilic scaffold, sourcing 1,5-dibromo-2,3,4-trifluorobenzene at ≥97% purity minimizes isomeric impurities that would otherwise generate difficult-to-separate byproducts during Suzuki, Stille, or Buchwald-Hartwig coupling sequences [1]. This is particularly critical in late-stage intermediate synthesis for antimicrobial and anticancer agent development, where isomeric purity directly impacts API quality and regulatory compliance .

Organic Electronic Material Building Block Requiring Defined Electron-Deficient Core

The electron-deficient aromatic core of 1,5-dibromo-2,3,4-trifluorobenzene, imparted by three contiguous fluorine atoms, is advantageous for synthesizing n-type organic semiconductors, OFET materials, and OLED components where lowering the LUMO energy level is desired [1]. The difunctional C–Br handles allow incorporation of this fluorinated core into conjugated polymer backbones or small-molecule architectures with precise control over the degree of fluorination and electronic properties, a capability less readily achieved with mono-bromo or non-fluorinated analogues [1].

Application
Selection Property
Validation Focus
Sequential Suzuki–Miyaura coupling
Electronically differentiated para-C–Br sites
Mono- vs. bis-arylation selectivity under target conditions
Fluorinated intermediate synthesis
≥97% purity with low isomeric impurity profile
Isomeric impurity impact on downstream API purity and coupling yield
n-Type organic electronic materials
Electron-deficient trifluoro core with difunctional coupling handles
Degree of fluorination and core incorporation into conjugated architectures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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